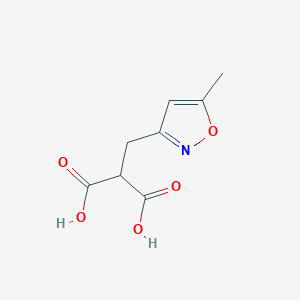
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is a small molecule that has been studied in the laboratory for its potential applications in scientific research. It is a member of the thiazole family, which is known to have a variety of biological activities. This molecule has been studied in particular for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been used in a variety of laboratory experiments, including those related to cell culture, animal models, and in vitro studies.
科学的研究の応用
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to cell culture, animal models, and in vitro studies. In particular, this molecule has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
作用機序
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is believed to act through a variety of mechanisms. It is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory agent by blocking the release of pro-inflammatory cytokines. Additionally, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In particular, it has been studied for its potential to scavenge free radicals and prevent oxidative damage. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
The use of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide in laboratory experiments has several advantages. It is relatively simple to synthesize, and it can be used in a variety of experiments, including those related to cell culture, animal models, and in vitro studies. Additionally, it has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
However, there are some limitations to the use of this molecule in laboratory experiments. For example, it is not known whether this molecule is safe for human consumption. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications.
将来の方向性
For this molecule include further research into its mechanism of action, potential therapeutic applications, and safety for human consumption. Additionally, more research is needed to determine the most effective way to synthesize this molecule in a laboratory setting. Furthermore, further research is needed to determine the potential applications of this molecule in the treatment of various diseases and conditions. Finally, further research is needed to determine the potential side effects of this molecule and to ensure its safety for human consumption.
合成法
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide can be synthesized through a process known as the “Mannich reaction.” This reaction involves the condensation of an amine, a carbonyl compound, and an aldehyde or ketone. In this case, the amine is 2-amino-thiazole, the carbonyl compound is 2-methoxy-phenyl acetamide, and the aldehyde or ketone is formaldehyde. This reaction is carried out in an acidic environment, such as acetic acid, to form the desired product. The reaction is relatively simple and can be done in a laboratory setting.
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)15-11(16)6-8-7-18-12(13)14-8/h2-5,7H,6H2,1H3,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVAHUKCCFIESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)


![2-(cyclopentylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2781488.png)
![5-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2781491.png)
![3-(2,5-dimethylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2781492.png)
![2-Chloro-N-[(6-thiophen-3-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2781494.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2781497.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)